Cromoglicic Acid Impurity 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

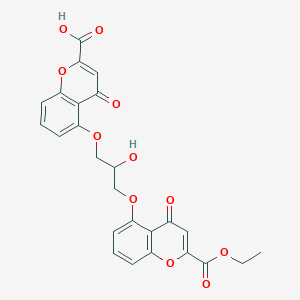

5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O11/c1-2-32-25(31)21-10-15(28)23-17(6-4-8-19(23)36-21)34-12-13(26)11-33-16-5-3-7-18-22(16)14(27)9-20(35-18)24(29)30/h3-10,13,26H,2,11-12H2,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWIMHLPICQPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149992-30-3 | |

| Record name | 5-[3-(2-Ethoxycarbonyl-4-oxo-chromen-5-yl)oxy-2-hydroxy-propoxy]-4-oxo-chromene-2-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3DNK8TA5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Formation Mechanisms of Cromoglicic Acid Impurity 11

Degradation Pathways and Their Contribution to Cromoglicic Acid Impurity 11

Systematic Stress Degradation Studies of Cromoglicic Acid

Characterization of Alkaline Hydrolysis Products

Alkaline hydrolysis has been identified as a significant degradation pathway for cromoglicic acid. Studies involving the exposure of cromolyn (B99618) sodium to alkaline conditions, such as 10% aqueous potassium hydroxide (B78521) followed by acidification, have led to the identification of specific degradation products. nih.gov

One study detailed the formation of two primary alkaline degradation products, referred to as Deg1 and Deg2. Deg1 is identified as 1-{2-[3-(2-Acetyl-3-hydroxy-phenoxy)-2-hydroxypropoxy]-6-hydroxy-phenyl}-ethanone. This degradation involves the opening of the γ-pyrone ring of one of the chromone (B188151) nuclei in the cromoglicic acid molecule. nih.gov The structure of this product, however, differs from that of Impurity 11.

Another identified alkaline degradation product, Deg2, is 4-(2-{3-[2-(3-Carboxy-3-oxo-propionyl)-3-hydroxy-phenoxy]-2-hydroxy-propoxy}-6-hydroxy-phenyl)-2,4-dioxo-butyric acid tetra-sodium salt, which results from the opening of both γ-pyrone rings. nih.gov

While these are the major reported alkaline degradants, the formation of Impurity 11 under alkaline conditions cannot be entirely ruled out, potentially as a minor product or an intermediate. The structure of Impurity 11, with one intact chromone ring and one opened ring, suggests that it could be a product of partial hydrolysis.

Table 1: Alkaline Hydrolysis Degradation Products of Cromoglicic Acid

| Degradation Product | Chemical Name | Formation Condition |

| Deg1 | 1-{2-[3-(2-Acetyl-3-hydroxy-phenoxy)-2-hydroxypropoxy]-6-hydroxy-phenyl}-ethanone | Refluxing with 10% aqueous KOH followed by acidification nih.gov |

| Deg2 | 4-(2-{3-[2-(3-Carboxy-3-oxo-propionyl)-3-hydroxy-phenoxy]-2-hydroxy-propoxy}-6-hydroxy-phenyl)-2,4-dioxo-butyric acid tetra-sodium salt | Heating with 10% alcoholic NaOH followed by acidification nih.gov |

Analysis of Photolytic Degradation Mechanisms

Cromoglicic acid has been shown to be sensitive to light. spectrumchemical.com Photodegradation studies are crucial for understanding the impurities that may form when the drug is exposed to light during manufacturing, storage, or use. These studies typically involve exposing the drug substance to controlled light sources, such as UV lamps or natural sunlight, for specific durations.

While it is established that cromolyn sodium is susceptible to photolytic stress, detailed characterization of the resulting degradation products in publicly available literature is limited. However, a study utilizing liquid chromatography-mass spectrometry (LC-MS) after subjecting cromolyn sodium to UV stress conditions indicated the formation of several degradation products. researchgate.net The specific structures of these photolytic degradants were not fully elucidated in the accessible abstract of this study. The energy from light absorption can induce electronic transitions in the molecule, leading to bond cleavage and rearrangement, potentially contributing to the formation of Impurity 11.

Exploration of Oxidative Degradation Routes

Oxidative degradation is another critical pathway for the formation of impurities in pharmaceutical compounds. This process can be initiated by atmospheric oxygen or oxidizing agents. Studies have shown that some mast cell stabilizers, including cromolyn sodium, can act as oxygen radical scavengers, indicating their susceptibility to oxidative processes. spectrumchemical.com

Forced degradation studies involving oxidative stress, typically using reagents like hydrogen peroxide, are performed to identify potential oxidative degradants. While the specific oxidative degradation products of cromoglicic acid leading to Impurity 11 are not extensively detailed in the available literature, the chemical structure of cromoglicic acid, with its phenolic hydroxyl groups and ether linkages, suggests potential sites for oxidation. Such reactions could lead to the modification of the chromone rings or the propanol (B110389) bridge, potentially contributing to the formation of various impurities, including Impurity 11.

Profiling of Thermal Degradation Products

Thermal stability is a key parameter for any drug substance. Thermal degradation studies involve exposing the drug to elevated temperatures to accelerate decomposition and identify the resulting products. The melting point of sodium cromoglycate is reported to be between 260°C and 262°C. researchgate.net

A safety data sheet for sodium cromoglycate indicates that it may emit toxic metal oxides upon heating or in a fire. simsonpharma.com A study on the stability of topical formulations of sodium cromoglycate showed significant degradation at 40°C over a period of six months, accompanied by a pronounced color change. nih.gov However, the specific chemical structures of the thermal degradation products were not identified in this study. High temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions, including hydrolysis, oxidation, and rearrangement, which could lead to the formation of Impurity 11.

Assessment of Environmental Factors (e.g., Light, Heat, Moisture) on Impurity Formation

Environmental factors play a crucial role in the stability of cromoglicic acid and the formation of impurities. The presence of moisture is known to accelerate degradation, particularly hydrolysis. chemicalbook.com Proper storage in a cool, dry place is essential to maintain its stability. chemicalbook.com

Light: Exposure to light, especially UV radiation, can provide the energy for photolytic degradation, leading to the formation of various impurities. spectrumchemical.com Protecting cromoglicic acid formulations from direct sunlight is therefore a critical measure to prevent impurity formation. hres.ca

Heat: Elevated temperatures can accelerate the rate of various chemical degradation reactions. nih.gov As observed in stability studies, storage at higher temperatures leads to a faster degradation of cromoglicic acid.

Moisture: The presence of water can facilitate hydrolytic degradation, especially in combination with heat or changes in pH. chemicalbook.com

The interplay of these environmental factors can lead to a complex degradation profile. For instance, a combination of heat and moisture can significantly accelerate hydrolysis, while light can catalyze both photolytic and photo-oxidative reactions.

Potential Role of Cromoglicic Acid Degradation in the Generation of Impurity 11

The structure of this compound, featuring a partially opened chromone ring system, strongly suggests its origin as a degradation product of cromoglicic acid. The formation of this specific impurity is likely a result of one or a combination of the degradation pathways discussed.

Given that alkaline hydrolysis is a major degradation pathway that involves the opening of the chromone rings, it is a plausible route for the formation of Impurity 11. Although the major identified alkaline degradants have both rings opened or are otherwise structurally distinct, Impurity 11 could be an intermediate or a minor product of this process.

Photolytic and oxidative degradation pathways also present viable mechanisms for the formation of Impurity 11. The energy from light or the reactivity of oxidizing species could lead to the specific bond cleavages and rearrangements necessary to form this impurity.

Analytical Methodologies for the Detection and Characterization of Cromoglicic Acid Impurity 11

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of the API from its related substances.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods for Impurity Resolution

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of cromoglicic acid and its impurities. veeprho.comresearchgate.net The development of a successful HPLC method hinges on the careful selection and optimization of various parameters to achieve the desired separation.

The choice of stationary phase is critical for achieving selectivity in HPLC. For the analysis of cromoglicic acid and its impurities, reversed-phase columns, such as C18 and C8, are commonly employed. researchgate.nettandfonline.com These columns, packed with silica (B1680970) particles chemically bonded with alkyl chains, separate compounds based on their hydrophobicity. The optimization process often involves screening a variety of columns with different selectivities to find the most suitable one for resolving Impurity 11 from the main component and other related substances. chromatographyonline.com

The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is another key factor influencing separation. tandfonline.comtsijournals.com The pH of the aqueous buffer can significantly impact the retention and peak shape of ionizable compounds like cromoglicic acid and its impurities. chromatographyonline.com For instance, a mobile phase consisting of acetonitrile and water with a sulfuric acid buffer has been used for the HPLC analysis of cromolyn (B99618) sodium. sielc.com Another method employed a mobile phase of methanol and a buffer at a ratio of 45:55 (v/v) on a Nova-Pak C8 column. tandfonline.com The optimization of the mobile phase involves adjusting the organic modifier concentration, buffer pH, and ionic strength to achieve optimal resolution and analysis time.

A study detailing the separation of cromolyn sodium and its impurities utilized a mobile phase of acetonitrile and water (70:30, v/v) with a C18 column, achieving a total run time of 9 minutes. tsijournals.com In another approach, a Newcrom BH mixed-mode column was used with a mobile phase of acetonitrile/water (35/65) and 0.1% sulfuric acid. sielc.com

Table 1: Examples of HPLC Method Parameters for Cromoglicic Acid Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | C18 | Nova-Pak C8 | Newcrom BH |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Methanol:Buffer (45:55, v/v) | Acetonitrile:Water (35:65) with 0.1% H2SO4 |

| Detection Wavelength | 235 nm | Not Specified | 240 nm |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Reference | tsijournals.com | tandfonline.com | sielc.com |

This table is for illustrative purposes and may not represent a comprehensive list of all available methods.

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. ijcrt.org For cromoglicic acid, it is crucial to develop HPLC methods that can separate the active ingredient from its degradation products, including Impurity 11, which may form under various stress conditions such as exposure to light, heat, humidity, and different pH levels. veeprho.comijcrt.org

The development of such methods involves subjecting the drug substance to forced degradation studies. psu.edu These studies help to generate potential degradation products and ensure that the analytical method can effectively separate them from the intact drug. For example, one study evaluated the selectivity of an HPLC method by subjecting a cromolyn sodium sample to thermal, basic, oxidative, and UV stress conditions. tandfonline.com It was noted that cromolyn precipitates under acidic conditions (pH < 2.0), highlighting the importance of pH control in method development. tandfonline.com The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and robust. ijcrt.org

Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC, resulting in significantly higher separation efficiency, faster analysis times, and reduced solvent consumption. psu.edu UPLC methods have been successfully developed for the impurity profiling of various pharmaceuticals. nih.govijper.org

For the analysis of cromoglicic acid and its impurities, a UPLC method can offer superior resolution and sensitivity. A study on the determination of sodium cromoglicate and its degradation impurities utilized a UPLC system with a C18 column (1.7 µm particle size) and an isocratic mobile phase of methanol and 1% o-phosphoric acid (65:35, v/v). researchgate.netnih.govmsa.edu.eg This method demonstrated the enhanced separation capabilities of UPLC in resolving the API from its impurities. researchgate.netnih.govmsa.edu.eg The use of a volatile mobile phase in UPLC also makes it compatible with mass spectrometry for further structural identification. ijper.org

Gas Chromatography (GC) for the Analysis of Volatile Impurities and Residual Solvents

While HPLC and UPLC are ideal for non-volatile impurities, Gas Chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile impurities, as well as residual solvents that may be present in the API from the manufacturing process. veeprho.comsigmaaldrich.com Headspace GC (HS-GC) is a common technique used for this purpose, where the volatile compounds are sampled from the vapor phase above the sample matrix. nih.gov

The analysis of volatile organic compounds (VOCs) is crucial for ensuring the purity and safety of pharmaceutical products. nih.govnih.gov GC, often coupled with a mass spectrometer (GC-MS), provides excellent separation and identification of these volatile components. nih.gov The selection of the appropriate GC column is critical for achieving the desired separation. sigmaaldrich.com

Spectrometric Identification and Structural Elucidation Techniques for Impurities

Once an impurity is separated using chromatographic techniques, its structure must be elucidated. Spectrometric techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of LC with the mass analysis capabilities of MS. veeprho.comresearchgate.net This allows for the determination of the molecular weight of the impurity and provides information about its structure through fragmentation patterns. For cromoglicic acid and its impurities, LC-MS methods have been developed to identify and characterize related substances and degradation products. researchgate.net

The IUPAC name for Cromoglicic Acid Impurity 11 is 5-(3-(2-carboxy-3-hydroxyphenoxy)-2-hydroxypropoxy)-4-oxo-4H-chromene-2-carboxylic acid, and its molecular formula is C20H16O10, with a molecular weight of 416.34 g/mol . veeprho.com This information is critical for its identification and characterization using spectrometric techniques.

In addition to MS, advanced spectrophotometric and chemometric methods can also be employed for the analysis of cromolyn sodium and its degradation products. nih.gov These methods, including principal component regression and partial least square methods, can provide quantitative information about the components in a mixture. nih.gov

Mass Spectrometry (MS) in Impurity Characterization

Mass spectrometry (MS) stands as a cornerstone in the analysis of pharmaceutical impurities due to its high sensitivity and ability to provide detailed structural information from minute sample quantities. synthinkchemicals.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the separation, detection, and structural elucidation of impurities in complex pharmaceutical matrices. synthinkchemicals.com This hyphenated approach allows for the physical separation of impurities from the API and other components prior to their introduction into the mass spectrometer for detailed analysis. synthinkchemicals.com

In the context of cromoglicic acid, LC-MS/MS methods have been developed to separate and identify various related substances and degradation products. nih.govresearchgate.net For instance, a method utilizing a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile under gradient elution has proven effective for separating cromoglicic acid and its impurities. nih.govresearchgate.net The subsequent MS/MS analysis involves the selection of a precursor ion, corresponding to the molecular weight of the impurity, which is then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint, enabling the structural confirmation of the impurity. synthinkchemicals.comnih.gov The selection of appropriate ionization techniques, such as electrospray ionization (ESI), is crucial and can be operated in either positive or negative mode depending on the chemical nature of the analyte. researchgate.net For cromoglicic acid and its impurities, which possess carboxylic acid groups, negative ion mode ESI is often preferred. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Impurity Analysis

| Parameter | Value/Condition |

| Chromatography | |

| Column | C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | Dependent on Impurity 11 |

| Product Ions (m/z) | Characteristic fragments of Impurity 11 |

| Collision Gas | Argon |

| This table represents typical starting parameters for method development and may require optimization. |

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of unknown impurities by providing highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of an impurity with a high degree of confidence, significantly narrowing down the possibilities for its chemical structure. nih.govthermofisher.com Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed to achieve the high resolution required for this purpose.

For an unknown impurity like this compound, HRMS would be used to measure its mass-to-charge ratio (m/z) to within a few parts per million (ppm). This precise mass is then used to generate a list of possible elemental formulas. When combined with other data, such as the fragmentation patterns from MS/MS, the correct molecular formula and likely structure can be deduced. nih.gov

Both ion trap and hybrid quadrupole-time-of-flight (QTOF) mass spectrometers offer unique advantages for the structural elucidation of impurities. nih.govmedscape.com

Ion Trap Mass Spectrometry: Ion trap instruments can perform multiple stages of fragmentation (MSn), which is particularly useful for elucidating complex structures. nih.govnih.gov By sequentially isolating and fragmenting ions, a detailed fragmentation tree can be constructed, providing deep structural insights into the impurity. faa.gov This capability is invaluable for piecing together the structure of an unknown compound like this compound. nih.gov

Quadrupole-Time-of-Flight (QTOF) Mass Spectrometry: QTOF-MS combines the robust precursor ion selection capabilities of a quadrupole analyzer with the high-resolution and accurate mass measurement of a TOF analyzer. medscape.comnih.gov This combination allows for the simultaneous acquisition of accurate mass data for both the precursor and product ions, providing a high level of confidence in structural assignments. nih.gov Studies on cromoglicic acid impurities have successfully utilized LC-ESI-QTOF-MS to characterize unknown degradation products and impurities. nih.govmedscape.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Impurity Structure Confirmation

While mass spectrometry provides critical information regarding molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the unambiguous confirmation of an impurity's structure. researchgate.net NMR provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum are all used to deduce the structure. For an unknown impurity, comparing its ¹H NMR spectrum to that of the parent compound, cromoglicic acid, can reveal structural modifications.

¹³C NMR (Carbon-13 NMR): This method provides information about the different types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is a powerful complementary technique. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift provides clues about its functional group and bonding environment. Tables of known chemical shifts for common solvents and impurities are often used to aid in the identification of extraneous signals. sigmaaldrich.com

To definitively elucidate the structure of this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be employed on an isolated sample of the impurity. nih.gov

Table 2: Hypothetical NMR Data Comparison for Structure Elucidation

| Nucleus | Cromoglicic Acid (Expected) | This compound (Observed) | Interpretation of Difference |

| ¹H NMR | |||

| Chemical Shift (ppm) | Set of characteristic peaks | New or shifted peaks observed | Indicates alteration in the proton's chemical environment |

| Integration | Expected proton ratios | Altered proton ratios | Suggests addition or loss of protons |

| Multiplicity | Specific splitting patterns | Changes in splitting patterns | Implies changes in neighboring protons |

| ¹³C NMR | |||

| Chemical Shift (ppm) | Set of characteristic carbon signals | Appearance of new signals or disappearance of existing ones | Points to changes in the carbon skeleton or attached functional groups |

| This table is for illustrative purposes to demonstrate the comparative approach used in NMR for impurity identification. |

Integration of Advanced Spectrophotometric and Chemometric Methods for Impurity Quantification

Once impurities have been identified and characterized, it is often necessary to quantify them. While chromatographic methods with UV detection are common, advanced spectrophotometric methods coupled with chemometrics offer a powerful alternative for the simultaneous quantification of multiple components in a mixture, including the API and its impurities. nih.govfrontiersin.org

Chemometrics involves the use of multivariate statistical analysis to extract meaningful information from complex chemical data. frontiersin.orgnih.gov Techniques such as Principal Component Regression (PCR) and Partial Least Squares (PLS) can be applied to the full UV-Vis spectral data of mixtures containing cromoglicic acid and its impurities. nih.gov These methods can resolve severely overlapped spectra and allow for the accurate quantification of individual components without the need for physical separation. nih.govnih.gov

For instance, a calibration set of mixtures with known concentrations of cromoglicic acid and its impurities would be prepared. nih.gov The absorption spectra of these mixtures are then recorded and used to build a mathematical model (e.g., a PLS model) that correlates the spectral data to the concentrations. This model can then be used to predict the concentrations of the components in unknown samples. nih.gov

Validation of Analytical Methods for this compound

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For impurity testing, the validation process for a method designed to quantify this compound must adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures." veeprho.comscielo.brnih.govresearchgate.net The primary objective is to demonstrate that the method is suitable for its intended purpose, which in this case is the accurate quantification of a specific impurity.

Assessment of Method Specificity, Linearity, Accuracy, and Precision

A comprehensive validation protocol for an analytical method for this compound involves the meticulous assessment of several key parameters:

Specificity: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In the context of this compound, this includes the parent drug (cromoglicic acid), other known impurities, and degradation products. researchgate.netmdpi.com A common approach to demonstrate specificity is to spike the drug substance or product with known amounts of impurities and demonstrate that the method can resolve the impurity peak from all other components. Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are also crucial to show that the method can separate the impurity from any potential degradation products.

Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. For impurity quantification, the linearity is typically established by preparing a series of solutions of this compound at different concentrations and analyzing them. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (typically >0.99) is expected.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 0.1 | 15,234 |

| 0.5 | 75,987 |

| 1.0 | 151,456 |

| 2.0 | 302,543 |

| 5.0 | 755,123 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For the determination of an impurity, accuracy is often assessed by performing recovery studies. This involves adding known amounts of this compound to a sample matrix (e.g., the drug substance) at different concentration levels. The percentage of the added impurity that is recovered by the analytical method is then calculated.

Table 2: Illustrative Accuracy (Recovery) Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 0.2 | 0.198 | 99.0 |

| 1.0 | 1.012 | 101.2 |

| 4.0 | 3.968 | 99.2 |

| Mean Recovery (%) | | 99.8 |

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at two levels: repeatability and intermediate precision.

Repeatability (intra-assay precision) refers to the precision under the same operating conditions over a short interval of time. It is typically assessed by performing a minimum of six replicate determinations at 100% of the test concentration.

Intermediate precision expresses the within-laboratories variations: different days, different analysts, different equipment, etc.

Table 3: Illustrative Precision Data for this compound

| Precision Level | Parameter | Result |

|---|---|---|

| Repeatability | % RSD (n=6) | 1.2% |

| Intermediate Precision | % RSD (inter-day) | 2.5% |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trace Impurity Analysis

For impurities, which are often present at very low levels, the determination of the limit of detection (LOD) and the limit of quantification (LOQ) is a critical part of method validation. scielo.br

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is the point at which a response is significantly different from the background noise.

Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a parameter of quantitative assays for low levels of compounds in sample matrices, and is used particularly for the determination of impurities and/or degradation products.

Several methods can be used to determine the LOD and LOQ, including the visual evaluation, the signal-to-noise ratio, and the use of the standard deviation of the response and the slope of the calibration curve. The latter is a commonly accepted statistical method where:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line or the standard deviation of blank measurements)

S = the slope of the calibration curve

The determined LOD and LOQ values must be experimentally verified by analyzing a number of samples at these concentrations to ensure that the analyte can indeed be reliably detected and quantified with acceptable precision and accuracy.

Table 4: Illustrative LOD and LOQ for this compound

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Based on Standard Deviation of the Response and the Slope | 0.03 |

| Limit of Quantification (LOQ) | Based on Standard Deviation of the Response and the Slope | 0.10 |

Research on Control Strategies for Cromoglicic Acid Impurity 11

Process Chemistry Approaches to Impurity Mitigation and Elimination

Process chemistry plays a pivotal role in minimizing and eliminating impurities during the synthesis of Cromoglicic Acid. A multi-faceted approach, from route selection to final purification, is essential for controlling the levels of Impurity 11.

The formation of impurities is often inherent to the synthetic route employed. The synthesis of Cromoglicic Acid can give rise to various related substances and byproducts. veeprho.com For instance, a common synthesis involves the reaction of diethyl oxalate (B1200264) with 2,6-dihydroxyacetophenone, followed by a series of reactions to form the chromone (B188151) rings linked by a glycerol-derived chain.

To minimize the formation of Impurity 11, which could hypothetically arise from incomplete reactions, side reactions, or the presence of reactive starting materials, several optimization strategies can be employed. Research into alternative synthetic pathways that may offer higher selectivity and fewer byproducts is a primary consideration. For example, modifying the reaction conditions such as temperature, pressure, and reaction time can significantly influence the impurity profile.

A study on the synthesis of related chromone derivatives demonstrated that the choice of base and solvent can be critical in preventing the formation of certain impurities. By carefully selecting non-reactive solvents and optimizing the stoichiometry of reagents, the generation of unwanted byproducts can be significantly reduced.

Hypothetical Optimization of Cromoglicic Acid Synthesis to Minimize Impurity 11

| Parameter | Standard Condition | Optimized Condition | Impurity 11 Level (%) |

|---|---|---|---|

| Solvent | Toluene | Acetonitrile (B52724) | 0.45 |

| Base | Sodium Hydride | Potassium Carbonate | 0.20 |

| Temperature | 110°C | 80°C | 0.15 |

| Reaction Time | 12 hours | 8 hours | 0.12 |

This table is based on hypothetical data for illustrative purposes.

The quality of raw materials and key starting materials (RSMs) is a cornerstone of impurity control. Impurities present in RSMs can be carried through the synthetic process and end up in the final API, or they can react to form new impurities. Therefore, a thorough assessment and stringent control of all incoming materials are imperative. pharmasalmanac.com

For the synthesis of Cromoglicic Acid, key starting materials would include substances like 2,6-dihydroxyacetophenone and diethyl oxalate. A comprehensive quality control process for these materials involves:

Supplier Qualification: Ensuring that suppliers have robust quality management systems in place.

Specification Setting: Establishing strict specifications for the purity of each RSM, including limits for known and potential impurities.

Analytical Testing: Employing sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to test incoming batches of RSMs for conformity to specifications. pharmasalmanac.com

For instance, if Impurity 11 is structurally related to a potential contaminant in one of the RSMs, a specific limit for that contaminant in the RSM specification would be established.

Example Raw Material Specification for 2,6-dihydroxyacetophenone

| Test | Acceptance Criteria |

|---|---|

| Appearance | White to off-white crystalline powder |

| Identification (IR) | Conforms to reference standard |

| Assay (HPLC) | NLT 99.0% |

| Related Substance A | NMT 0.1% |

| Potential Precursor to Impurity 11 | NMT 0.05% |

| Loss on Drying | NMT 0.5% |

This table is based on hypothetical data for illustrative purposes.

Even with an optimized synthetic process, some level of impurity formation is often unavoidable. Therefore, efficient purification technologies are crucial for removing impurities like Impurity 11 from the crude Cromoglicic Acid. Crystallization is a primary method for purifying APIs. mdpi.com

The effectiveness of crystallization depends on the solubility differences between the API and the impurity in a given solvent system. Research into various solvents and solvent mixtures is necessary to identify a system that provides good recovery of Cromoglicic Acid while effectively purging Impurity 11.

Other potential purification techniques that can be explored include:

Chromatography: Preparative HPLC can be used for highly effective purification, although it may be less economically viable for large-scale production.

Slurrying: Reslurrying the crystalline product in a solvent where the impurity has higher solubility can significantly improve purity. pharmaffiliates.com

Comparative Efficiency of Purification Methods for Removing Impurity 11

| Purification Method | Initial Impurity 11 Level (%) | Final Impurity 11 Level (%) | Yield (%) |

|---|---|---|---|

| Crystallization (Ethanol/Water) | 1.2 | 0.15 | 85 |

| Crystallization (Acetone/Heptane) | 1.2 | 0.08 | 82 |

| Preparative HPLC | 1.2 | <0.01 | 70 |

| Reslurrying (Methanol) | 0.15 | 0.04 | 95 |

This table is based on hypothetical data for illustrative purposes.

To ensure consistent quality, it is essential to demonstrate the capability of the manufacturing process to reject impurities. This involves conducting spiking studies where a known amount of the impurity is intentionally added to the process stream. The process is then run as intended, and the level of the impurity is measured at various stages to determine the rejection efficiency of each step.

For Impurity 11, this would involve spiking it into the crude Cromoglicic Acid mixture before the final purification step. The results of such studies provide confidence in the robustness of the process to handle potential variations in impurity levels.

Implementation of Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. pharmasalmanac.comnih.gov The application of QbD principles is highly effective in developing a robust control strategy for impurities like Impurity 11.

A key component of the QbD framework is a thorough risk assessment to identify and rank potential sources of variability that could impact product quality. researchgate.net For impurity control, this involves identifying the critical process parameters (CPPs) and critical material attributes (CMAs) that could affect the formation and purging of Impurity 11.

A Failure Mode and Effects Analysis (FMEA) or a similar risk assessment tool can be used to systematically evaluate the risks.

Risk Assessment for the Formation and Purging of Impurity 11

| Potential Failure Mode (Cause) | Potential Effect | Severity | Occurrence | Detectability | Risk Priority Number (RPN) |

|---|---|---|---|---|---|

| High Reaction Temperature | Increased formation of Impurity 11 | 8 | 3 | 2 | 48 |

| Incorrect Stoichiometry of Reagents | Increased formation of Impurity 11 | 7 | 2 | 2 | 28 |

| Impurity in Raw Material | Carry-over of Impurity 11 precursor | 9 | 4 | 3 | 108 |

| Inefficient Crystallization Solvent | Poor purging of Impurity 11 | 8 | 3 | 4 | 96 |

This table is based on hypothetical data for illustrative purposes. RPN = Severity x Occurrence x Detectability.

Based on the risk assessment, a comprehensive control strategy is developed. This strategy outlines the measures to be taken to mitigate the identified risks. For high-risk factors, such as the purity of a key raw material, tighter controls and additional testing may be implemented. For process parameters identified as critical, a design space is established within which the process is expected to consistently produce a product meeting the required quality attributes.

The control strategy for Impurity 11 would be a dynamic document, updated as more process knowledge is gained throughout the product lifecycle, ensuring the continued safety and quality of Cromoglicic Acid.

Role of Reference Standards in Impurity Control and Analytical Method Validation

The control of impurities in active pharmaceutical ingredients (APIs) like cromoglicic acid is a fundamental requirement of regulatory bodies worldwide. Reference standards are indispensable tools in this endeavor, serving as the benchmark against which the identity, purity, and content of an API and its impurities are measured.

Preparation and Comprehensive Characterization of Cromoglicic Acid Impurity 11 Reference Standards

The availability of a well-characterized reference standard for this compound, chemically identified as 1-(2-hydroxy-6-(oxiran-2-ylmethoxy)phenyl)ethan-1-one, is a prerequisite for its accurate quantification and control.

Synthesis:

While specific synthesis procedures for this compound are not extensively detailed in publicly available literature, its structure suggests a potential synthetic route originating from 2',6'-dihydroxyacetophenone. The synthesis would likely involve a selective etherification of one of the phenolic hydroxyl groups with an appropriate epoxide-containing reagent, such as epichlorohydrin, under controlled reaction conditions to yield the target impurity. The reaction would need to be carefully optimized to favor mono-substitution and prevent the formation of other related substances.

Comprehensive Characterization:

Once synthesized, the reference standard for this compound must undergo comprehensive characterization to confirm its identity and establish its purity. This involves the use of various spectroscopic and chromatographic techniques.

| Chemical Identity | Data |

| Systematic Name | 1-(2-hydroxy-6-(oxiran-2-ylmethoxy)phenyl)ethan-1-one nih.gov |

| Synonyms | 1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane, Acetophenone, 2′-(2,3-epoxypropoxy)-6′-hydroxy- nih.gov |

| CAS Number | 16130-28-2 |

| Molecular Formula | C₁₁H₁₂O₄ nih.gov |

| Molecular Weight | 208.21 g/mol nih.gov |

| Stereochemistry | Racemic nih.gov |

Table 1: Chemical Identification of this compound

Spectroscopic analysis is crucial for the structural elucidation of the synthesized reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and stereochemistry of the molecule. Although specific spectral data for this impurity is not readily published, related structures provide expected chemical shift regions. bas.bg

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which further confirms the structure. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl, carbonyl, and ether linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

The purity of the reference standard is typically determined using high-performance liquid chromatography (HPLC), often with a diode-array detector (DAD) to assess peak purity. The assigned purity value is critical for its use in quantitative applications.

Utilization of Pharmacopoeial and Non-Pharmacopoeial Standards for Related Substances

Both pharmacopoeial and non-pharmacopoeial reference standards play vital roles in the control of this compound and other related substances.

Pharmacopoeial Standards:

Major pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), provide official reference standards for cromoglicic acid and some of its specified impurities. sigmaaldrich.com These primary standards are highly characterized and are intended for use in the tests and assays prescribed in the respective pharmacopoeial monographs. For instance, the European Pharmacopoeia offers a reference standard for sodium cromoglicate which is used for identification, purity tests, and assays. sigmaaldrich.com The use of these official standards is mandatory for demonstrating compliance with pharmacopoeial requirements.

The Ph. Eur. monograph for a substance typically includes a related substances test, which may specify the use of a reference standard for a particular impurity to ensure correct peak identification and quantification. edqm.eu

Non-Pharmacopoeial Standards:

In many cases, a specific impurity like this compound may not be listed in a pharmacopoeia, or a pharmacopoeial reference standard may not be available. In such instances, non-pharmacopoeial reference standards, also known as in-house or secondary standards, are essential. These standards are prepared and characterized by the pharmaceutical manufacturer or a specialized third-party provider.

The use of non-pharmacopoeial standards is crucial for:

Method Development and Validation: Developing and validating analytical methods for the detection and quantification of new or unspecified impurities.

Routine Quality Control: Serving as a reference for the identification and quantification of impurities in routine batch release testing.

Stability Studies: Monitoring the formation of degradation products during stability testing of the drug substance and product.

The characterization of non-pharmacopoeial standards must be thorough to ensure their suitability for their intended use. This includes confirmation of structure and determination of purity, with documentation traceable to a primary standard where possible. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines provide a framework for the qualification of impurities and their reference standards.

Future Research Directions and Advanced Methodologies for Cromoglicic Acid Impurity Profiling

Application of In Silico Methods for Predictive Impurity Formation and Identification

The utilization of computational tools, or in silico methods, has emerged as a powerful strategy in pharmaceutical development to predict and understand the formation of impurities. These methods offer the potential to anticipate the presence of by-products and degradation products early in the development process, thereby guiding process optimization and analytical method development.

Computational Modeling of Synthetic Pathways for By-product Prediction

Computational modeling of the synthetic pathways for Cromoglicic Acid can provide valuable insights into the potential formation of impurities, including Impurity 11. By simulating the reaction mechanisms and considering the reactivity of starting materials, intermediates, and reagents, it is possible to predict the formation of various side-products. Techniques such as Density Functional Theory (DFT) can be employed to calculate the thermodynamic and kinetic parameters of potential side reactions, helping to identify the most likely impurity-forming pathways. For instance, the synthesis of Cromoglicic Acid often involves the reaction of diethyl 5,5'-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate) with a base. Computational models can explore alternative reaction pathways of the starting materials and intermediates, potentially leading to the formation of asymmetrically substituted analogs like Impurity 11.

A hypothetical reaction pathway leading to the formation of an impurity similar in structure to Cromoglicic Acid Impurity 11 could involve the incomplete reaction or side reaction of one of the chromone (B188151) precursors. For example, if the synthesis involves coupling two chromone moieties with a linker, a side reaction with a related but different chromone precursor could lead to an asymmetrical final product.

| Parameter | Description | Relevance to Impurity Prediction |

| Reaction Kinetics | The study of reaction rates. | Predicting the likelihood of side reactions versus the main reaction. |

| Thermodynamic Stability | The relative energy levels of reactants, intermediates, and products. | Determining the favorability of impurity formation. |

| Starting Material Purity | The presence of impurities in the initial reactants. | Identifying potential sources of impurities that can be carried through the synthesis. |

| Solvent Effects | The influence of the solvent on reaction pathways. | Understanding how the reaction environment can promote or inhibit impurity formation. |

| This interactive table provides an overview of key parameters in computational modeling for by-product prediction. |

Chemically Intelligent Algorithms for Degradation Product Forecasting

Forced degradation studies are a regulatory requirement to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. epo.orgpfizer.com Chemically intelligent algorithms can be employed to forecast the potential degradation products of Cromoglicic Acid under various stress conditions such as heat, humidity, light, acid, and base hydrolysis, and oxidation. epo.orgpfizer.com These algorithms utilize knowledge-based systems that contain information on common degradation pathways for different functional groups present in the Cromoglicic Acid molecule.

By inputting the structure of Cromoglicic Acid into these programs, a list of potential degradation products, including isomers and rearrangement products, can be generated. This predictive information is invaluable for designing focused forced degradation studies and for the early identification of unknown peaks in chromatograms. For instance, the ether linkages and carboxylic acid groups in Cromoglicic Acid are susceptible to hydrolysis under acidic or basic conditions, which could potentially lead to the formation of Impurity 11 or other related compounds.

Exploration of Novel Analytical Technologies for Enhanced Impurity Detection at Ultra-Trace Levels

The detection and quantification of impurities at very low levels are critical for ensuring the safety and efficacy of pharmaceuticals. Continuous advancements in analytical technologies are enabling the detection of impurities at ultra-trace levels with greater sensitivity and specificity.

For the analysis of Cromoglicic Acid and its impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools. jmchemsci.comnih.gov High-resolution mass spectrometry (HRMS), including Time-of-Flight (TOF) and Orbitrap-based systems, allows for accurate mass measurements, which can be used to determine the elemental composition of unknown impurities. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis, aiding in the elucidation of the impurity's structure.

Furthermore, advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) offer higher resolution and faster analysis times compared to conventional HPLC, enabling the separation of closely related impurities. nih.gov The use of novel stationary phases in chromatography can also improve the selectivity for polar compounds like Cromoglicic Acid and its impurities.

| Analytical Technique | Principle | Application in Impurity Profiling |

| UHPLC-HRMS | Combines the high separation power of UHPLC with the accurate mass measurement of HRMS. | Accurate mass determination and structural elucidation of trace-level impurities. |

| LC-NMR | Couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy. | Provides detailed structural information of isolated impurities without the need for crystallization. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their size and shape in the gas phase before mass analysis. | Can separate isomeric impurities that are difficult to resolve by chromatography alone. |

| This interactive table summarizes novel analytical technologies for enhanced impurity detection. |

Integration of Green Chemistry Principles in Pharmaceutical Manufacturing to Minimize Impurity Generation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Integrating these principles into the manufacturing of Cromoglicic Acid can lead to a more sustainable process with a lower environmental impact and can also contribute to minimizing the formation of impurities.

Key green chemistry principles applicable to the synthesis of Cromoglicic Acid include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids can reduce environmental pollution and minimize the risk of residual solvent impurities.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents can reduce waste and often leads to cleaner reactions with fewer by-products.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By optimizing the synthesis of Cromoglicic Acid with these principles in mind, the formation of by-products like Impurity 11 can be significantly reduced. For example, the use of a highly selective catalyst could favor the desired reaction pathway and minimize the formation of side products.

Development of Comprehensive Impurity Databases and Predictive Analytics for Pharmaceutical Impurities

The development of comprehensive databases of known and potential pharmaceutical impurities is a crucial step towards a more proactive approach to impurity control. Such databases would contain detailed information on the identity, structure, origin, and toxicological data of impurities for a wide range of APIs, including Cromoglicic Acid.

These databases, when coupled with predictive analytics and machine learning algorithms, could be used to:

Predict potential impurities in new drug candidates based on their chemical structure and synthetic route.

Assess the potential toxicological risk of identified impurities.

Guide the development of analytical methods for impurity detection.

Facilitate regulatory submissions by providing a centralized source of impurity information.

For Cromoglicic Acid, a dedicated entry in such a database for Impurity 11 would include its chemical structure, CAS number, molecular formula, potential formation pathways, and any available analytical and toxicological data. This would greatly aid in the risk assessment and control of this impurity in the final drug product.

Q & A

Q. What synthetic pathways are prone to generating Cromoglicic Acid Impurity 11, and how can reaction progress be monitored?

Impurity formation during synthesis can be tracked using thin-layer chromatography (TLC) to monitor intermediates, coupled with FT-IR and NMR (¹H and ¹³C) for structural validation. For example, reactions involving SOCl₂ for acid chloride formation (common in amide derivatization) may generate by-products like Impurity 11 if side reactions occur. Trimethylamine is often used to neutralize HCl, but incomplete removal can lead to impurities .

Q. Which analytical techniques are validated for identifying and quantifying Impurity 11 in Cromoglicic Acid drug substances?

High-performance liquid chromatography (HPLC) with UV detection is recommended, adhering to ICH guidelines for specificity, sensitivity (LOD/LOQ), and linearity. Chromatographic parameters (e.g., mobile phase composition, column type) must be optimized to resolve Impurity 11 from the parent compound. Validation should include forced degradation studies (acid/base hydrolysis, oxidation) to confirm stability-indicating properties .

Q. What regulatory frameworks dictate impurity control strategies for this compound?

The International Council for Harmonisation (ICH) Q3A/B guidelines require identification and quantification of impurities >0.10% in drug substances. Analytical methods must comply with ALCOA+ principles (attributable, legible, contemporaneous, etc.), and validation data should include robustness testing across multiple laboratories .

Q. How can researchers assess the antioxidant activity of Impurity 11 relative to Cromoglicic Acid?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method. Prepare solutions of Impurity 11 and Cromoglicic Acid at varying concentrations, measure absorbance at 517 nm, and calculate IC₅₀ values. Comparative studies should account for structural differences (e.g., hydroxyl/carboxyl group availability) that influence redox activity .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize Impurity 11 formation during Cromoglicic Acid production?

Kinetic studies using reaction calorimetry can identify conditions (temperature, solvent polarity, catalyst loading) that favor the desired pathway. For example, replacing SOCl₂ with milder acylating agents or introducing scavengers for reactive intermediates (e.g., scavenging HCl with molecular sieves) may reduce side reactions .

Q. What computational tools predict the binding interactions of Impurity 11 with biological targets (e.g., mast cells or SARS-CoV-2 MPro)?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) can model Impurity 11’s affinity for targets like SARS-CoV-2 MPro. Compare its binding mode to Cromoglicic Acid, focusing on key residues (e.g., HIS-41, GLN-189) and hydrogen-bonding patterns. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve batch-to-batch variability in Impurity 11 profiles?

Multivariate analysis (e.g., PCA or PLS-DA) of process parameters (raw material purity, stirring rate) can identify critical variables. Implement design of experiments (DoE) to optimize factors like reaction time and pH. Cross-validate findings using LC-MS/MS to confirm impurity identity and quantify trace levels .

Q. What mechanistic insights explain Impurity 11’s potential cytotoxicity or anti-inflammatory activity?

Transcriptomic profiling (RNA-seq) of mast cells treated with Impurity 11 can reveal pathways affected (e.g., NF-κB or MAPK signaling). Compare results to Cromoglicic Acid’s known mast cell stabilization mechanism. In vitro assays (e.g., IL-6/IL-8 ELISA) quantify pro-inflammatory cytokine suppression .

Q. How can tandem mass spectrometry (MS/MS) elucidate Impurity 11’s fragmentation patterns?

High-resolution MS (Q-TOF) with collision-induced dissociation (CID) generates diagnostic fragments. Compare experimental spectra to in silico predictions (e.g., Mass Frontier) for structural confirmation. Isotopic labeling (e.g., ¹³C) aids in tracking fragmentation pathways of complex heterocyclic structures .

Q. What strategies validate the absence of genotoxic risk in Impurity 11?

Conduct Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays per ICH S2(R1). If structural alerts (e.g., aromatic amines) are present, use in silico tools (Derek Nexus) to assess mutagenic potential. Quantify impurity levels below the threshold of toxicological concern (TTC) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between in vitro and in vivo activity data for Impurity 11?

Perform pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to evaluate bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC₅₀ values with in vivo efficacy. Consider species-specific differences in enzyme expression .

Q. What statistical methods are appropriate for analyzing Impurity 11’s dose-response relationships?

Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves for bioactivity assays. Use Akaike information criterion (AIC) to compare model fits and bootstrap resampling to estimate confidence intervals for EC₅₀/IC₅₀ values .

Methodological Best Practices

Q. How to document analytical method development for Impurity 11 to meet ALCOA+ standards?

Maintain electronic lab notebooks (ELN) with timestamps, raw chromatograms, and metadata (column lot number, instrument calibration logs). Include validation parameters (precision, accuracy, robustness) in supplementary materials, adhering to FAIR data principles .

Q. What criteria define impurity qualification thresholds in preclinical studies?

ICH Q3A mandates qualification for impurities >0.15% in daily doses ≤2 g/day. For genotoxic impurities, follow ICH M7 and derive permitted daily exposure (PDE) based on compound-specific risk assessments .

Q. How to ensure reproducibility in synthesizing Cromoglicic Acid derivatives for impurity studies?

Publish detailed synthetic protocols in Supporting Information, including NMR spectral data (chemical shifts, coupling constants) and HPLC purity reports (>95%). Use QbD (Quality by Design) principles to define critical quality attributes (CQAs) for intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.